molecular formula C17H17N3O2 B4933552 N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide

N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide

Cat. No.: B4933552
M. Wt: 295.34 g/mol
InChI Key: JUSNOMZKMFSVBU-UHFFFAOYSA-N
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Description

N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group and a hydrazinecarboxamide moiety

Properties

IUPAC Name

1-phenyl-3-[(2-phenylcyclopropanecarbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(15-11-14(15)12-7-3-1-4-8-12)19-20-17(22)18-13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSNOMZKMFSVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of phenylhydrazine with a cyclopropylcarbonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key biochemical processes within cells.

Comparison with Similar Compounds

N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide can be compared with other similar compounds such as:

    N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide derivatives: These compounds have slight modifications in their structure, leading to different chemical and biological properties.

    Cyclopropylcarbonyl hydrazine derivatives: These compounds share the cyclopropylcarbonyl group but differ in other parts of their structure.

    Phenylhydrazine derivatives: These compounds have the phenylhydrazine moiety but lack the cyclopropylcarbonyl group.

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